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Compound of Interest

Compound Name: Magnesium dihydride

Cat. No.: B034591 Get Quote

Magnesium hydride (MgH₂) is a promising material for solid-state hydrogen storage due to its

high hydrogen capacity (7.6 wt.%) and the abundance of magnesium. However, its practical

application is hindered by its high thermodynamic stability, which necessitates high

temperatures for hydrogen release. Density Functional Theory (DFT) calculations have become

an invaluable tool for understanding and predicting the thermodynamic properties of MgH₂ to

guide the development of materials with improved dehydrogenation characteristics.

This guide provides an objective comparison of DFT-calculated thermodynamic properties of

bulk MgH₂ with experimental data, details the computational protocols, and visualizes the

typical workflow for such calculations.

Data Presentation: Thermodynamic Properties
The enthalpy of formation (ΔH), entropy of formation (ΔS), and the resulting decomposition

temperature (T_d) are critical parameters for evaluating hydrogen storage materials. The

following tables summarize and compare the values for bulk α-MgH₂ obtained from various

DFT calculations and experimental measurements.

Table 1: Enthalpy of Formation (ΔH) of MgH₂
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Computational
Method

Functional ΔH (kJ/mol H₂) Reference

DFT PBE -71.4 [1]

DFT - -74.0 [2]

Diffusion Monte Carlo

(DMC)
- -82 ± 1 [3][4]

Experimental Value - -74.1 to -76.1 [2][3][4][5]

Note: Negative values indicate an exothermic formation reaction.

Table 2: Entropy of Formation (ΔS) of MgH₂

Method ΔS (J/K·mol H₂) Reference

Experimental Value -133.4 to -136.0 [2][5]

Note: DFT calculations of entropy often rely on phonon calculations within the harmonic or

quasi-harmonic approximation. The entropy of the reaction is dominated by the large entropy of

H₂ gas, making direct comparison of the solid-state hydride's calculated entropy complex.

Table 3: Decomposition Temperature (T_d) of MgH₂

Method Functional T_d (K) Reference

DFT PBE 542.9 [1]

Experimental Value - 573 - 673 [1]

Note: The decomposition temperature is typically estimated from the relation T_d ≈ ΔH / ΔS,

assuming ΔG = 0 at equilibrium.

Experimental and Computational Protocols
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A precise comparison between calculated and experimental data requires an understanding of

the methodologies employed.

Experimental Protocol: Pressure-Composition-Isotherm (PCI)

The experimental thermodynamic properties of metal hydrides are commonly determined using

the Pressure-Composition-Isotherm (PCI) method, often performed with a Sieverts apparatus.

A sample of Mg is placed in a reactor of known volume.

The system is evacuated and heated to a set temperature.

Hydrogen gas is introduced in controlled increments, and the pressure is allowed to

equilibrate after each addition.

The amount of hydrogen absorbed by the sample is calculated from the pressure change.

This process is repeated at several different temperatures to generate a series of PCI

curves.

A van't Hoff plot (ln(P_eq) vs. 1/T) is constructed from the equilibrium pressures (P_eq) in

the plateau region of the PCI curves.

The enthalpy (ΔH) and entropy (ΔS) of formation are then extracted from the slope (-ΔH/R)

and intercept (ΔS/R) of the van't Hoff plot, where R is the ideal gas constant.

Computational Protocol: DFT Calculations

First-principles calculations based on DFT are used to determine the total energies of the

constituent elements (solid Mg and H₂ gas) and the final product (solid MgH₂). The enthalpy of

formation is then calculated from these energies. Thermodynamic properties at finite

temperatures are typically derived using the quasi-harmonic approximation (QHA).

Structure Optimization: The crystal structures of bulk Mg (hcp) and α-MgH₂ (rutile-type) are

fully optimized to find the ground-state geometry and the corresponding total electronic

energy (E_elec). This is typically done using a plane-wave basis set and pseudopotentials to
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represent the core electrons. Functionals like the Perdew-Burke-Ernzerhof (PBE) are

common.[6]

Phonon Calculations: The vibrational properties (phonons) of the optimized crystal structures

are calculated. This is crucial for determining the zero-point energy (ZPE) and the vibrational

contributions to the free energy at different temperatures.

Calculation of Enthalpy (ΔH): The enthalpy of formation at 0 K is calculated using the

formula: ΔH = E(MgH₂) - E(Mg) - E(H₂) where E represents the total energy (E_elec + ZPE)

of each species.

Calculation of Gibbs Free Energy (G): The Gibbs free energy is calculated as a function of

temperature using the outputs from the phonon calculations within the quasi-harmonic

approximation.[6][7] This involves calculating the vibrational entropy (S_vib) and the pV term.

The Gibbs free energy is given by G(T) = E_elec + ZPE + F_vib(T) + pV, where F_vib is the

vibrational free energy.[6]

Determining Decomposition Temperature: The decomposition temperature is the point where

the Gibbs free energy of the decomposition reaction (MgH₂ → Mg + H₂) becomes negative

(ΔG ≤ 0).

Mandatory Visualization
The following diagram illustrates the typical workflow for calculating the thermodynamic

properties of MgH₂ using DFT.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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